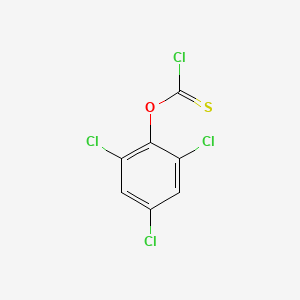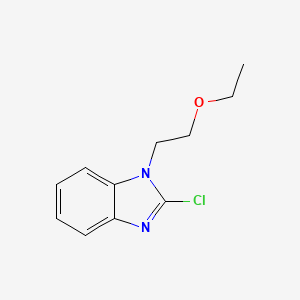
Selenoóxido de bis(4-metoxifenil)
Descripción general
Descripción
Bis(4-methoxyphenyl) Selenoxide is a member of the class of compounds called disulfides, sulfoxides, and methyl esters . It is also a hydrogen peroxide generator that functions as an oxidizing agent in organic synthesis .
Molecular Structure Analysis
The molecular formula of Bis(4-methoxyphenyl) Selenoxide is C14H14O3Se . It has an average mass of 309.219 Da and a mono-isotopic mass of 310.010803 Da .Chemical Reactions Analysis
Bis(4-methoxyphenyl) Selenoxide has been used to calibrate selenium compounds in the range of 1 to 100 μM by photometric measurement . This compound has also been shown to be effective for the transfer and interaction of selenocystamine with phosphine, sulfide, and other selenium compounds .Physical And Chemical Properties Analysis
Bis(4-methoxyphenyl) Selenoxide has a boiling point of 284.7±50.0 °C at 760 mmHg . Its vapour pressure is 0.0±0.6 mmHg at 25°C and it has an enthalpy of vaporization of 50.3±3.0 kJ/mol . The flash point is 126.0±30.1 °C .Aplicaciones Científicas De Investigación
Agente Oxidante en Oxidaciones de Kornblum
Se ha encontrado que el Selenoóxido de bis(4-metoxifenil) sirve como un agente adecuado para las oxidaciones de Kornblum de varios bromuros de bencilo a los compuestos carbonílicos correspondientes . Esta aplicación es significativa ya que el sulfoxido y el telururo análogos apenas promovieron tales oxidaciones .
Oxidación de Tioles a Disulfuros
El compuesto se ha utilizado para oxidar tioles a disulfuros . Esta reacción es importante en la síntesis orgánica y la bioquímica, ya que los disulfuros juegan un papel crucial en la estructura y función de las proteínas .
Oxidación de Sulfuros a Sulfoxidos
El Selenoóxido de bis(4-metoxifenil) se ha utilizado para oxidar sulfuros a sulfoxidos . Los sulfoxidos son intermedios valiosos en la síntesis orgánica y se utilizan en la preparación de varios productos farmacéuticos .
Oxidación de Hidroquinona o Catecol a Benzoquinonas
El compuesto se ha utilizado para oxidar hidroquinona o catecol a benzoquinonas . Las benzoquinonas se utilizan en la síntesis de muchos compuestos orgánicos y también son conocidas por su actividad biológica .
Oxidación de Fosfina a Óxido de Fosfina
El Selenoóxido de bis(4-metoxifenil) se ha utilizado para oxidar fosfina a óxido de fosfina . Los óxidos de fosfina se utilizan en la síntesis de varios compuestos orgánicos y también se utilizan como ligandos en la química de coordinación .
Síntesis de Derivados de 1,2,4-Tiadiazol
El compuesto se ha utilizado como reactivo para la síntesis de derivados de 1,2,4-tiadiazol a partir de tioureas o tioamidas . Los 1,2,4-tiadiazoles son una clase de compuestos heterocíclicos que se han estudiado por sus posibles actividades biológicas .
Co-oxidante para Dióxido de Selenio
El Selenoóxido de bis(4-metoxifenil) proporciona un nuevo sistema oxidante en combinación con dióxido de selenio catalítico para la oxidación de alcoholes bencílicos a benzaldehídos . Se sugiere un ciclo redox efectivo entre el selenio y el dióxido .
Calibración de Compuestos de Selenio
El Selenoóxido de bis(4-metoxifenil) se ha utilizado para calibrar compuestos de selenio en el rango de 1 a 100 μM mediante medición fotométrica . Esta aplicación es importante en la química analítica para la determinación precisa de compuestos de selenio .
Mecanismo De Acción
Target of Action
Bis(4-methoxyphenyl) Selenoxide primarily targets thiols, sulfides, hydroquinone, catechol, and phosphine . These compounds play crucial roles in various biochemical reactions, and their oxidation can significantly impact the overall biochemical pathways.
Mode of Action
Bis(4-methoxyphenyl) Selenoxide interacts with its targets through oxidation reactions. It has been found to oxidize thiols to disulfides, sulfides to sulfoxides, hydroquinone or catechol to benzoquinones, and phosphine to phosphine oxide . Additionally, it has been used in combination with catalytic selenium dioxide for the oxidation of benzyl alcohols to benzaldehydes . An effective redox cycle between selenium and the dioxide is suggested .
Biochemical Pathways
The oxidation reactions catalyzed by Bis(4-methoxyphenyl) Selenoxide affect various biochemical pathways. For instance, the oxidation of thiols to disulfides can impact the redox status of cells, influencing processes like protein folding and signal transduction. Similarly, the oxidation of sulfides to sulfoxides can affect the metabolism of sulfur-containing compounds .
Pharmacokinetics
Given its molecular weight of 30922 Da , it is likely to have good bioavailability, as compounds with a molecular weight below 500 Da are generally well-absorbed
Result of Action
The molecular and cellular effects of Bis(4-methoxyphenyl) Selenoxide’s action are primarily due to its role as an oxidizing agent. By oxidizing thiols to disulfides, sulfides to sulfoxides, and other similar reactions, it can alter the chemical environment within cells, potentially affecting a wide range of cellular processes .
Safety and Hazards
The safety data sheet for Bis(4-methoxyphenyl) Selenoxide suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Propiedades
IUPAC Name |
1-methoxy-4-(4-methoxyphenyl)seleninylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3Se/c1-16-11-3-7-13(8-4-11)18(15)14-9-5-12(17-2)6-10-14/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXEWETDJNQVWQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)[Se](=O)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3Se | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00456745 | |
| Record name | Bis(4-methoxyphenyl) Selenoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00456745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25862-14-0 | |
| Record name | Bis(4-methoxyphenyl) Selenoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00456745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methoxy-4-(4-methoxybenzeneseleninyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Methylimidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B1589612.png)

![diethoxyphosphoryl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]iminoacetate](/img/structure/B1589615.png)










